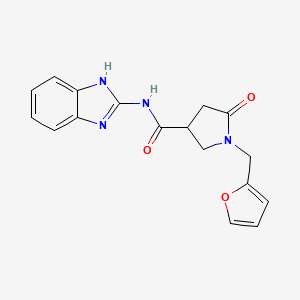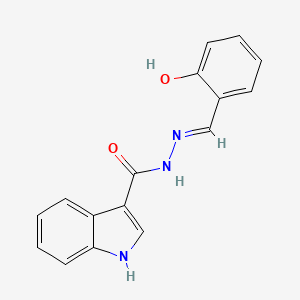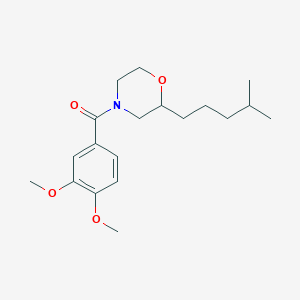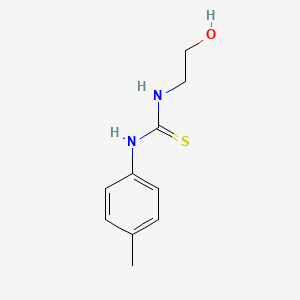
N-1H-benzimidazol-2-yl-1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1H-benzimidazol-2-yl-1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as FIPI (5-(2-Furylmethylideneamino)-2-(3-pyrrolin-1-yl)-1H-benzimidazole-1-carboxamide) and is known to exhibit potent inhibitory effects on phospholipase D (PLD) enzymes.
作用机制
FIPI exerts its inhibitory effects on N-1H-benzimidazol-2-yl-1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide enzymes by binding to the active site of the enzyme and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This, in turn, inhibits the downstream signaling pathways that are activated by phosphatidic acid, leading to the observed cellular effects.
Biochemical and Physiological Effects:
FIPI has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, inhibition of cell migration and invasion, and anti-inflammatory properties. These effects are mediated through the inhibition of this compound enzymes and the downstream signaling pathways that are activated by phosphatidic acid.
实验室实验的优点和局限性
FIPI is a potent inhibitor of N-1H-benzimidazol-2-yl-1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide enzymes and has been shown to be effective in various in vitro and in vivo models of disease. However, like any other chemical compound, FIPI has its limitations. One of the main limitations is its solubility, which can be a challenge when working with this compound in vitro. Additionally, the specificity of FIPI towards this compound enzymes can be a limitation when studying other cellular processes that are not directly related to this compound enzymes.
未来方向
FIPI has shown great potential in various fields of scientific research, and there are several future directions that can be explored to further understand its therapeutic potential. One such direction is to study the effects of FIPI on other cellular processes that are not directly related to N-1H-benzimidazol-2-yl-1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide enzymes. Another direction is to investigate the potential of FIPI as a therapeutic agent in various disease models, including cancer, inflammation, and neurodegenerative diseases. Additionally, the development of more potent and specific inhibitors of this compound enzymes could lead to the discovery of new therapeutic targets and treatments for various diseases.
合成方法
The synthesis of FIPI involves the condensation reaction between 5-amino-2-(2-furylmethylideneamino) benzimidazole and 3-pyrrolin-1-yl propanoic acid. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino) pyridine (DMAP). The resulting product is purified by recrystallization to obtain pure FIPI.
科学研究应用
FIPI has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit potent inhibitory effects on N-1H-benzimidazol-2-yl-1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide enzymes, which are involved in various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal organization. FIPI has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell migration and invasion. It has also been shown to have anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines.
属性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-15-8-11(9-21(15)10-12-4-3-7-24-12)16(23)20-17-18-13-5-1-2-6-14(13)19-17/h1-7,11H,8-10H2,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDOTELRHNDUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dimethyl-4-{1-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B6140984.png)
![N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6140997.png)
![1-(3-methoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6141012.png)

![2-(4-tert-butylphenyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B6141020.png)


![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6141043.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B6141065.png)

![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)ethylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6141072.png)
![5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6141082.png)

![1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6141098.png)